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Compound of Interest

Compound Name: 2-Methylbenzofuran

Cat. No.: B1664563

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methylbenzofuran, a key heterocyclic aromatic compound relevant in medicinal chemistry and
materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental
protocols.

Spectroscopic Data Summary

The spectroscopic data for 2-Methylbenzofuran (CsHsO, Molecular Weight: 132.16 g/mol ) are
summarized below. These data are essential for the structural elucidation and quality control of
this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Methylbenzofuran. The *H and 3C NMR spectra are pivotal for confirming the substitution
pattern and the electronic environment of the nuclei.

Solvent: CDCls, Reference: TMS at 0.00 ppm.
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constants (J)
(3) ppm
Hz
~7.50 d 1H H-7 ~7.7
~7.45 d 1H H-4 ~8.0
~7.23 t 1H H-6 ~7.8
~7.15 t 1H H-5 ~7.5
~6.40 S 1H H-3 ~1.0
~2.45 S 3H -CHs -

Note: Precise chemical shifts and coupling constants can vary slightly based on the specific

experimental conditions. The values presented are typical for a spectrum acquired in CDCls.

Solvent: CDCIs, Reference: CDCls at 77.16 ppm.

Chemical Shift (6) ppm

Carbon Assignment

155.8 C-7a
154.9 C-2
129.2 C-3a
124.0 C-6
122.7 C-5
120.8 C-4
111.2 C-7
102.8 C-3
14.4 -CHs
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups and vibrational modes within the 2-

Methylbenzofuran molecule.

Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2925 Medium Aliphatic C-H Stretch

~1610, 1590, 1450 Strong Aromatic C=C Bending
~1250 Strong Aryl C-O Stretch

750 Strong Ortho-disubstituted Benzene

C-H Bend

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

2-Methylbenzofuran, confirming its elemental composition and structural features.

miz Relative Intensity (%) Assighment

132 ~89 [M]* (Molecular lon)
131 100 [M-H]* (Base Peak)
103 ~14 [M-H-COJ*

77 ~18 [CeHs]*

51 ~20 [CaHs3]*

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for 2-

Methylbenzofuran, based on standard laboratory practices.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and 13C NMR spectra for structural confirmation.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
o Weigh approximately 5-10 mg of 2-Methylbenzofuran.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
e 'H NMR:
o Pulse sequence: Standard single-pulse (zg30).
o Number of scans: 16.
o Relaxation delay: 1.0 s.
o Acquisition time: ~4.0 s.
o Spectral width: 20 ppm.
e 13C NMR:
o Pulse sequence: Proton-decoupled single-pulse (zgpg30).
o Number of scans: 1024 or more, depending on concentration.
o Relaxation delay: 2.0 s.
o Spectral width: 240 ppm.
Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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e Phase correct the spectra.

o Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCls
solvent peak at 77.16 ppm.[2]

 Integrate the peaks in the 'H spectrum and determine the chemical shifts, multiplicities, and
coupling constants.

o Determine the chemical shifts of the peaks in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry.

o Record a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat 2-Methylbenzofuran liquid directly onto the ATR crystal.
Data Acquisition:

e Acquire the IR spectrum over a range of 4000-400 cm™1,

o Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

o Perform a background subtraction.

« ldentify and label the major absorption peaks.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, often coupled
with a Gas Chromatograph (GC-MS).

Sample Preparation:

e Prepare a dilute solution of 2-Methylbenzofuran (approximately 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):
e Inject a small volume (e.g., 1 yL) of the sample solution into the GC.
e The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).
e Acquire mass spectra under the following typical El conditions:
o lonization energy: 70 eV.[3]
o Source temperature: 230 °C.[2]
o Mass range: m/z 40-500.[2]
Data Processing:
« I|dentify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions.[2]

Spectroscopic Interpretation Workflow

The logical flow for the interpretation of spectroscopic data to elucidate the structure of 2-
Methylbenzofuran is illustrated below.
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Proposed Structure:
2-Methylbenzofuran

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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